REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[C:7]([O:9][CH3:10])[C:6]([O:11][C:12](=[O:14])[CH3:13])=[C:5]([O:15][CH3:16])[CH:4]=1)=[O:2].[BH4-].[Na+]>CO>[OH:2][CH2:1][C:3]1[CH:4]=[C:5]([O:15][CH3:16])[C:6]([O:11][C:12](=[O:14])[CH3:13])=[C:7]([O:9][CH3:10])[CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=C(C(=C1)OC)OC(C)=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After quenching with acetone
|
Type
|
CUSTOM
|
Details
|
evaporating
|
Type
|
CUSTOM
|
Details
|
the solvent, work-up (CH2Cl2) and evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=C(C(=C1)OC)OC(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |